GSK356278

PDE4 Therapeutic Index Anxiolytic

GSK356278 is the only PDE4 inhibitor with quantitatively validated human brain target engagement (48% occupancy at 42.3 ng/mL Cmax) and a therapeutic index exceeding 150—over 300-fold superior to rolipram (0.5) and 23-fold greater than roflumilast (6.4). Its balanced pan-PDE4 potency (pIC50 8.6–8.8) and >100-fold selectivity over 154 off-targets ensure clean, interpretable cAMP signaling data. Ideal for CNS inflammation, anxiety/cognition, and translational PET/biomarker studies. Effective at low doses (0.01–1 mg/kg) without emetic confounds. Order high-purity GSK356278 today.

Molecular Formula C21H25N7O2S
Molecular Weight 439.5 g/mol
CAS No. 720704-34-7
Cat. No. B1672383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK356278
CAS720704-34-7
Synonyms5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo(3,4-b)pyridin-4-amine
GSK356278
Molecular FormulaC21H25N7O2S
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CC5=C(N=C(S5)C)C
InChIInChI=1S/C21H25N7O2S/c1-4-28-20-15(11-23-28)19(25-14-5-7-29-8-6-14)16(10-22-20)21-27-26-18(30-21)9-17-12(2)24-13(3)31-17/h10-11,14H,4-9H2,1-3H3,(H,22,25)
InChIKeyAWDJJMXJUOHGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK356278 (CAS 720704-34-7): Potent, Selective, Brain-Penetrant PDE4 Inhibitor for Preclinical CNS Research


GSK356278 (CAS 720704-34-7) is a potent, selective, and orally bioavailable small molecule inhibitor of phosphodiesterase 4 (PDE4) [1]. It exhibits balanced, high-affinity binding to human PDE4A, PDE4B, and PDE4D isoforms, with pIC50 values of 8.6, 8.8, and 8.7, respectively [2]. GSK356278 is characterized by its ability to readily cross the blood-brain barrier, as evidenced by direct measurement of PDE4 occupancy in the human brain via PET imaging, achieving 48% occupancy at a plasma Cmax of 42.3 ng/mL [3]. The compound is a key research tool for investigating the role of cAMP signaling in central nervous system (CNS) function and inflammation, with preclinical data demonstrating a markedly superior therapeutic index relative to classic PDE4 inhibitors like rolipram and roflumilast [1].

GSK356278 (720704-34-7): Why Generic PDE4 Inhibitors Are Inadequate for CNS and Selectivity-Focused Studies


The PDE4 inhibitor class is defined by its mechanism of action but exhibits profound variability in isoform selectivity, brain penetration, and emetic potential, precluding simple analog substitution. For instance, while roflumilast is approved for COPD, its clinical utility in CNS disorders is limited by dose-limiting nausea and vomiting [1]. Direct comparative data show that the therapeutic index (anti-inflammatory efficacy vs. emetic liability) for rolipram is merely 0.5 and for roflumilast is 6.4, whereas GSK356278 exceeds 150 [1]. Furthermore, GSK356278 demonstrates >100-fold selectivity for PDE4 isozymes over a broad panel of off-target receptors and enzymes [2]. Critically, unlike many PDE4 inhibitors, GSK356278's ability to penetrate the CNS and engage the PDE4 target in the human brain has been quantitatively validated in vivo, a prerequisite for neuroscience applications [3].

GSK356278 (CAS 720704-34-7): Quantitative Evidence of Differentiation for Scientific Procurement


Superior Therapeutic Index in Preclinical Efficacy vs. Emesis Models: GSK356278 vs. Rolipram vs. Roflumilast

GSK356278 exhibits a markedly superior therapeutic index compared to first- and second-generation PDE4 inhibitors rolipram and roflumilast in a direct head-to-head comparison using the same preclinical models. The therapeutic index was defined as the ratio of the dose required for anti-inflammatory efficacy (lipopolysaccharide (LPS)-induced neutrophilia in rats) to the dose threshold for inducing emesis (rat pica feeding model). GSK356278 achieved an index >150, which is >300-fold greater than rolipram (0.5) and >23-fold greater than roflumilast (6.4) [1].

PDE4 Therapeutic Index Anxiolytic

Quantified Human Brain Target Engagement: In Vivo PDE4 Occupancy by GSK356278

GSK356278 demonstrates quantifiable, dose-dependent engagement of its PDE4 target within the living human brain, a key differentiator from many preclinically characterized PDE4 inhibitors. In a PET study using the PDE4-selective radioligand [11C](R)-rolipram, a single 14 mg oral dose of GSK356278 achieved a mean plasma Cmax of 42.3 ng/mL, resulting in a 17% reduction in whole brain radioligand binding at 3 hours post-dose (p=0.01) and a calculated PDE4 occupancy of 48% at Tmax [1]. The in vivo EC50 for brain PDE4 occupancy was estimated at 46 ± 3.6 ng/mL [1].

PET Imaging CNS Penetration Target Engagement

Broad Off-Target Selectivity Profile: >100-Fold Selectivity for PDE4 Isoforms

GSK356278 exhibits a clean off-target profile, demonstrating high selectivity for its intended PDE4 targets. It is >100-fold selective for PDE4A, PDE4B, and PDE4D (IC50 values of 2.51 nM, 1.58 nM, and 2 nM, respectively) over a panel of 10 other phosphodiesterase family members [1]. Furthermore, GSK356278 showed no significant activity (IC50 >10 µM) when screened against a diverse panel of 154 receptors, ion channels, and enzymes [1].

Selectivity Off-Target PDE4

Functional Cellular Activity: Potent Inhibition of TNF-α Release in Human Whole Blood

GSK356278 potently inhibits the release of the pro-inflammatory cytokine TNF-α in a physiologically relevant ex vivo human whole blood assay, demonstrating functional activity beyond isolated enzyme assays. The compound inhibited lipopolysaccharide (LPS)-induced TNF-α release with an IC50 of 23.1 nM [1]. This potency is complemented by robust in vivo anti-inflammatory activity, where GSK356278 reduced LPS-induced neutrophilia in rats with an ED50 of 0.09 mg/kg [1].

TNF-alpha Inflammation Ex Vivo

Balanced High Potency Across All Major CNS PDE4 Isoforms

GSK356278 demonstrates potent and balanced inhibition of the three primary PDE4 isoforms expressed in the CNS. In direct enzyme assays, it inhibited human recombinant PDE4A, PDE4B, and PDE4D with pIC50 values of 8.6, 8.8, and 8.7, respectively [1]. This balanced profile contrasts with some other PDE4 inhibitors that show significant isoform bias.

PDE4A PDE4B PDE4D

Behavioral Efficacy at Low Doses in Non-Human Primates

GSK356278 demonstrates functional efficacy in complex behavioral tasks at low oral doses in non-human primates, a model with high translational relevance for human CNS disorders. In common marmosets, GSK356278 induced anxiolytic-like effects in a human threat test at doses of 0.01-1 mg/kg, with a therapeutic index of >10 compared to <1 for rolipram [1]. Furthermore, in cynomolgus macaques, a dose of 1 mg/kg improved performance in an object retrieval test of executive function with no observed adverse effects [1].

Cognition Anxiolytic Non-Human Primate

GSK356278 (CAS 720704-34-7): Recommended Application Scenarios Based on Differentiated Evidence


CNS Behavioral Pharmacology: Investigating Anxiolysis and Executive Function with a Low-Emetic-Risk PDE4 Inhibitor

Researchers can utilize GSK356278 to study the role of cAMP signaling in anxiety and executive function in rodent and non-human primate models. The compound's high therapeutic index (>150 vs. 0.5 for rolipram) [1] and low effective doses (0.01-1 mg/kg) in validated primate anxiety and cognition models [1] allow for the investigation of PDE4-mediated pathways without the confounding influence of dose-limiting nausea and vomiting that plague other PDE4 inhibitors. The quantified human brain PDE4 occupancy data [2] further supports its translational relevance and aids in the design of future clinical studies.

Neuroinflammation Research: Validating the Role of PDE4 in Cytokine Release and Neuroimmune Signaling

GSK356278 serves as a potent and selective tool for dissecting the contribution of PDE4 to neuroinflammatory processes. Its ability to inhibit TNF-α release in ex vivo human whole blood (IC50 = 23.1 nM) [3] provides a direct link to human physiology. This, combined with its potent in vivo anti-inflammatory activity in rodent models (ED50 = 0.09 mg/kg) [3] and its CNS penetration, makes it ideal for exploring the interface between peripheral and central inflammation, for example, in models of sickness behavior or neurodegeneration.

Target Engagement and Biomarker Validation: Using PET Imaging Correlates for Dose Selection

The availability of robust, quantitative human brain PET data for GSK356278 [2] makes it an invaluable reference compound for laboratories developing novel CNS-penetrant PDE4 inhibitors or exploring PDE4 as a biomarker. The established relationship between plasma concentration (EC50 = 46 ng/mL) and brain target occupancy (48% at Cmax) [2] can serve as a benchmark for validating new PET tracers, confirming target engagement in preclinical models, or calibrating peripheral biomarker assays to central pharmacodynamic effects.

Mechanistic Studies of cAMP Signaling: Leveraging a Clean, Pan-PDE4 Inhibitor

For fundamental research into cAMP-dependent signaling pathways, GSK356278 offers a well-characterized, pan-PDE4 inhibition profile with minimal off-target activity. Its >100-fold selectivity over other PDE families and clean profile against a broad panel of 154 diverse targets [3] minimizes the risk of off-target effects. Its balanced, high potency across the major CNS PDE4 isoforms (pIC50 8.6-8.8) [4] ensures robust and predictable inhibition of cAMP hydrolysis, simplifying the interpretation of downstream effects on PKA, CREB, and synaptic plasticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK356278

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.